

JWG-071: A Technical Guide to a Selective Chemical Probe for ERK5

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Compound of Interest		
Compound Name:	JWG-071	
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This document provides a comprehensive technical overview of **JWG-071**, a potent and selective chemical probe for Extracellular signal-Regulated Kinase 5 (ERK5), also known as MAPK7. ERK5 is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade implicated in various cellular processes, including proliferation, differentiation, and survival.[1][2] Its dysregulation is associated with numerous cancers, making it a compelling target for therapeutic development.[3][4] The availability of selective chemical probes like **JWG-071** is critical for dissecting the specific biological functions of ERK5 and validating its therapeutic potential.

Data Presentation: Quantitative Profile of JWG-071

JWG-071 was developed to improve upon earlier ERK5 inhibitors that suffered from significant off-target effects, most notably potent inhibition of the bromodomain-containing protein BRD4. [5][6][7] **JWG-071** demonstrates a favorable selectivity profile, making it a valuable tool for specifically interrogating ERK5 biology.[5][8]

Table 1: In Vitro Biochemical Potency and Selectivity

The biochemical inhibitory activity of **JWG-071** was assessed against a panel of kinases. The data highlights its high potency for ERK5 with key off-targets identified. Notably, **JWG-071** displays a significantly improved selectivity margin against BRD4 compared to previous tool compounds.[6][7][8]



Target	IC50 (nM)	Assay Technology	Reference
ERK5 (MAPK7)	88	Biochemical Kinase Assay	[9][10][11][12]
LRRK2	109	Invitrogen Adapta	[9][10][12]
DCAMKL2	223	Invitrogen Z-lyte	[12]
PLK4	328	Invitrogen Lanthascreen	[12]
BRD4	~6000	BROMOscan	[13]

Table 2: Cellular Activity of JWG-071

JWG-071 effectively engages and inhibits ERK5 in a cellular context. Its ability to block growth factor-induced ERK5 activation and induce cytotoxicity in cancer cell lines underscores its utility in cell-based studies.

Assay	Cell Line(s)	IC50 (μM)	Description	Reference
ERK5 Autophosphoryla tion	HeLa	0.020	Inhibition of EGF-induced ERK5 mobility shift	[12]
Cytotoxicity (MTT Assay)	Ishikawa, AN3CA, ARK1 (Endometrial Cancer)	2 - 3	Reduction in cell viability after 48h treatment	[13]

Table 3: In Vivo Pharmacokinetic Profile in Mice

Pharmacokinetic analysis in mice has demonstrated that **JWG-071** possesses properties suitable for in vivo investigation.[13]



Parameter	Value	Route	Reference
Oral Bioavailability	84%	Oral	[13]
Tmax	1 hour	Oral	[13]
Half-life (t ₁ / ₂)	4.34 hours	Oral	[13]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key assays used to characterize **JWG-071**.

Protocol 1: In Vitro Kinase Selectivity Profiling (Competitive Binding Assay)

This protocol outlines a general procedure for assessing inhibitor selectivity across a wide panel of kinases, such as the KinomeScan[™] platform.

- Assay Principle: The inhibitor's ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest is measured. The amount of kinase captured by the immobilized ligand is quantified.
- Reagents: DNA-tagged kinases, inhibitor compound (JWG-071), immobilized non-selective kinase inhibitor ligand, and quantitative PCR (gPCR) reagents.
- Procedure:
 - 1. A panel of DNA-tagged human kinases is combined with the immobilized ligand in assay wells.
 - 2. **JWG-071** is added at a fixed concentration (e.g., 1 μM) to the wells.[8]
 - 3. The mixture is incubated to allow binding to reach equilibrium.
 - 4. Unbound kinase is washed away.



- 5. The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR.
- 6. Results are expressed as a percentage of the DMSO control, where a lower signal indicates stronger binding of the test compound. Hits are typically defined as compounds that produce a signal below a certain threshold (e.g., <10% of control).[8]
- IC₅₀ Determination: For specific kinases of interest, a dose-response curve is generated by incubating the kinase with serial dilutions of **JWG-071** to calculate the IC₅₀ value.

Protocol 2: Cellular ERK5 Autophosphorylation Assay (Western Blot)

This assay validates target engagement in cells by measuring the inhibition of ERK5's autophosphorylation, which causes a characteristic shift in its migration on SDS-PAGE.[14]

- Cell Culture: Plate HeLa cells in 6-well plates and grow to 80-90% confluency.
- Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal kinase activity.
- Inhibitor Treatment: Pre-treat cells with various concentrations of JWG-071 (e.g., 0.01 to 10 μM) or DMSO vehicle control for 1-2 hours.
- Stimulation: Add Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL and incubate for 15-30 minutes to induce ERK5 activation.[13][14]
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - 1. Separate equal amounts of protein (20-40 μg) on an 8% SDS-PAGE gel.
 - 2. Transfer proteins to a PVDF membrane.



- 3. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- 4. Incubate with a primary antibody against total ERK5 overnight at 4°C.
- 5. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
- 6. Develop the blot using an ECL substrate and visualize. The upper, slower-migrating band represents phosphorylated ERK5, which should decrease in intensity with increasing **JWG-071** concentration.[13][14]

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

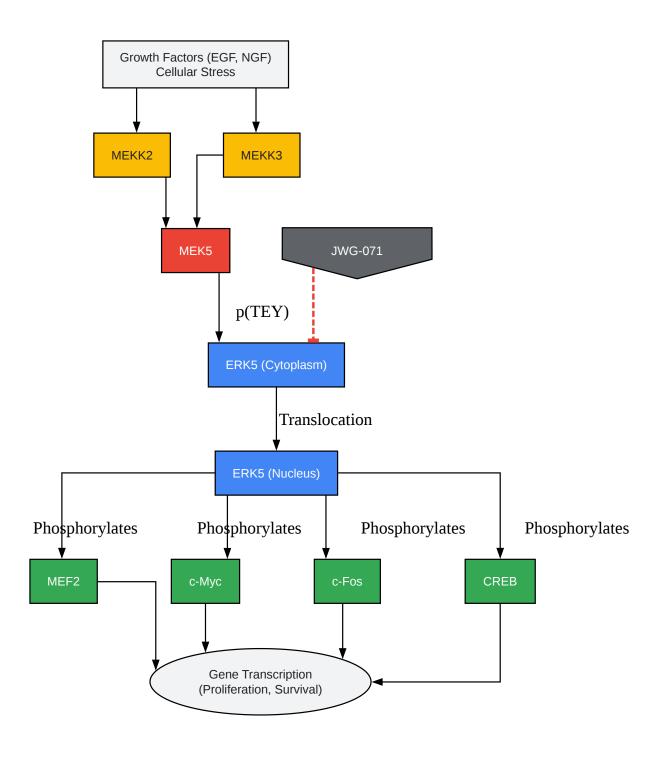
- Cell Seeding: Seed cancer cells (e.g., Ishikawa, AN3CA) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of **JWG-071** for 48-72 hours.[13][15]
- MTT Addition: Add 10 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570-595 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the DMSO-treated control wells and plot the results to determine the IC₅₀ value.

Mandatory Visualizations

Diagrams generated using Graphviz to illustrate key pathways and workflows.

ERK5 Signaling Pathway





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Figure 1. The canonical MEK5/ERK5 signaling cascade and point of inhibition by ${f JWG-071}$.

Workflow for Chemical Probe Validation

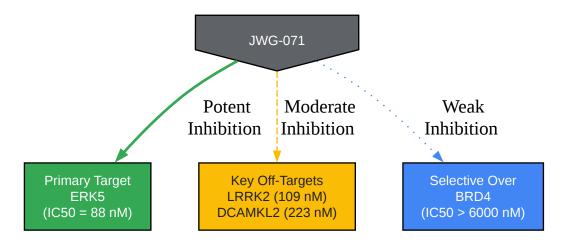




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Figure 2. A logical workflow for the evaluation of a chemical probe like **JWG-071**.

JWG-071 Target Selectivity Profile



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Figure 3. Target profile of **JWG-071**, highlighting its primary target and selectivity.

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